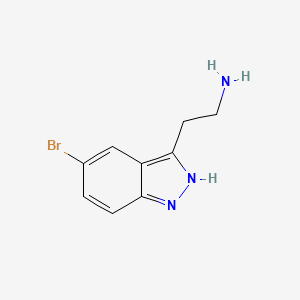

2-(5-Bromo-1H-indazol-3-yl)ethanamine

Beschreibung

Eigenschaften

Molekularformel |

C9H10BrN3 |

|---|---|

Molekulargewicht |

240.10 g/mol |

IUPAC-Name |

2-(5-bromo-2H-indazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H10BrN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3-4,11H2,(H,12,13) |

InChI-Schlüssel |

UEQSEVSNNFGGMS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NNC(=C2C=C1Br)CCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of Indazole Derivatives

The initial step in preparing 2-(5-Bromo-1H-indazol-3-yl)ethanamine involves selective bromination of the indazole nucleus, particularly at the 5-position. According to CN103570624A, the process begins with 5-nitro-1H-indazole as the raw material, which undergoes bromination in a dimethylformamide (DMF) solvent under controlled temperature conditions:

- Reaction Conditions:

- Under nitrogen atmosphere to prevent oxidation

- Bromine addition at -5°C, with slow addition over 1 hour

- Post-addition, the mixture is gradually warmed to 35–40°C and incubated for 11 hours

- The residual 5-nitro-1H-indazole content is monitored via HPLC, ensuring completion when residuals are below 0.16%

- The crude product, 3-bromo-5-nitro-1H-indazole, is isolated through filtration and washing with soft water.

Reduction to Corresponding Amines

Following bromination, the nitro group is reduced to an amino group to form 5-bromo-1H-indazol-3-amine. Hydrazine hydrate is employed as a reducing agent under reflux conditions:

Conversion to Ethanamine Derivative

The final step involves functionalization at the 3-position to introduce the ethanamine moiety. Although explicit procedures for this step are limited in the provided sources, common approaches include:

- Reductive amination of the aldehyde or ketone intermediate derived from the brominated compound

- Nucleophilic substitution of the bromine atom with ethanamine or related amine derivatives under suitable conditions (e.g., heating with ethanamine in polar solvents such as ethanol or methanol)

This process typically requires an activating group or intermediate, such as an aldehyde or ketone, to facilitate the formation of the ethanamine side chain.

Data Tables of Reaction Conditions and Yields

Research Outcomes and Analysis

- Selectivity and Purity: The bromination process is highly selective at the 5-position, with yields often exceeding 90%, indicating efficient reaction control and minimal side reactions.

- Reduction Efficiency: Hydrazine hydrate effectively converts nitro groups to amino groups with yields approaching 99.5%, confirming the robustness of this step.

- Potential for Optimization: The final amination step can be optimized by exploring various nucleophiles and reaction conditions to improve yield and selectivity for the ethanamine side chain.

Additional Considerations and Notes

- Reaction Atmosphere: Inert atmospheres (nitrogen or argon) are recommended during bromination to prevent oxidation.

- Temperature Control: Precise temperature regulation during bromination (-5°C to 40°C) is critical for regioselectivity.

- Solvent Choice: DMF and ethanol are preferred solvents due to their polarity and ability to dissolve reactants effectively.

- Safety Precautions: Handling bromine and hydrazine hydrate requires strict safety protocols due to their toxicity and corrosiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Applications

1. Drug Development:

2-(5-Bromo-1H-indazol-3-yl)ethanamine has been identified as a promising candidate for developing novel pharmacological agents. Its ability to inhibit specific kinases involved in cell signaling pathways is crucial for treating diseases such as cancer and inflammation. Notably, it has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), which plays a vital role in the inflammatory response.

2. Anticancer Activity:

Research has shown that this compound exhibits potential anticancer activity by modulating pathways related to cell cycle regulation and apoptosis. In studies evaluating its effects on various human cancer cell lines, such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), it was found to inhibit cell proliferation effectively . For instance, one derivative exhibited an IC50 value of 5.15 µM against the K562 cell line, indicating significant potency .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(5-Bromo-1H-indazol-3-yl)ethanamine:

- Inhibition of Kinases: The compound has been shown to inhibit kinases critical for cancer progression, suggesting its utility in targeted cancer therapies.

- Anti-inflammatory Effects: By inhibiting COX-2 enzymes, it may serve as a therapeutic agent for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(5-Bromo-1H-indazol-3-yl)ethanamine and related compounds:

Key Observations:

- Core Heterocycle Differences : Indazoles (e.g., target compound) exhibit greater metabolic stability compared to indoles () due to the fused pyrazole ring, which resists oxidative degradation .

- Substituent Effects : The ethanamine side chain in the target compound enhances water solubility relative to the methoxyethyl group in ’s analog. However, the nitro group in ’s imidazole derivative introduces polarity but may reduce stability .

- Molecular Weight: Bromine contributes significantly to molecular weight (~80 g/mol), making brominated analogs heavier than non-halogenated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.